N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
“N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide” is a complex organic compound. It contains a morpholine ring, which is often found in pharmaceuticals, and a sulfonamide group, which is common in antibiotics . The 2,5-dimethoxyphenyl component is a common motif in many psychoactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. It’s difficult to predict without more specific information .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds featuring structural elements similar to N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression, highlighting the therapeutic potential of such compounds in treating nausea and mood disorders (Harrison et al., 2001).
Src Kinase Inhibition
Optimization of 4-phenylamino-3-quinolinecarbonitriles, including structural motifs related to N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide, has yielded potent inhibitors of Src kinase activity. These compounds show promise in inhibiting Src-mediated cell proliferation, which is significant for cancer research and therapy development (Boschelli et al., 2001).
If Channel Inhibition
Research into compounds with functionalities akin to N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide includes the development of If channel inhibitors. For example, YM758 monophosphate is highlighted for its potent If current channel inhibition, underscoring the potential of such compounds in treating cardiovascular conditions (Yoshida et al., 2014).
Fungicidal Activity
Compounds featuring morpholine rings and dimethoxyphenyl groups, similar to the query compound, have been developed as agricultural fungicides. Their use on crops like potatoes and vines indicates the utility of such chemical structures in agricultural applications (Veenstra & Owen, 1992).
Antifungal Agents
Morpholine derivatives, akin to the query compound, have been identified as promising antifungal agents against Candida and Aspergillus species. Their development showcases the potential application of these compounds in addressing fungal infections, further emphasizing the breadth of research into morpholine-containing compounds (Bardiot et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-6-7-18(26-2)17(13-15)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAMPVIUGYFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
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